benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate
Description
Benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioether (-S-) group to a benzyl ester moiety. The thioether linkage enhances stability compared to oxygen analogs, while the benzyl ester group introduces lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(22-10-12-6-2-1-3-7-12)11-23-15-17-13-8-4-5-9-19(13)16(21)18-15/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNURUDCTNHBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl bromoacetate with 2-mercapto-4-oxo-4H-pyrido[1,2-a][1,3,5]triazinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of benzyl 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations:
Ethyl vs. Benzyl Ester: The benzyl ester increases molecular weight by ~48 g/mol compared to the ethyl analog, enhancing lipophilicity (logP likely higher). This could improve membrane permeability but reduce aqueous solubility .
Acetamido Benzoate Derivative () :
- The addition of an acetamido benzoate moiety (C₁₈H₁₆N₄O₄S) introduces hydrogen-bonding capacity and steric bulk, which might influence target selectivity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
